2-(Chloromethyl)-4-methoxy-3-methylpyridine

Catalog No.
S1796162
CAS No.
124473-12-7
M.F
C8H11Cl2NO
M. Wt
208.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-4-methoxy-3-methylpyridine

CAS Number

124473-12-7

Product Name

2-(Chloromethyl)-4-methoxy-3-methylpyridine

IUPAC Name

2-(chloromethyl)-4-methoxy-3-methylpyridine

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.09

InChI

InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3

SMILES

CC1=C(C=CN=C1CCl)OC

Synthesis Intermediate

2-(Chloromethyl)-4-methoxy-3-methylpyridine (CMMP) finds primary application as a synthetic intermediate in the production of various pharmaceutical compounds, particularly anti-ulcer medications. Its reactive chloromethyl group and methoxy functionality allow for further chemical modifications to create complex molecules with desired therapeutic properties. One prominent example is its role in the synthesis of the anti-ulcer drug Ilaprazole [].

Limitations and Regulations

It's important to note that CMMP itself is not a directly acting drug. Due to the presence of the chloromethyl group, CMMP can be a skin irritant and may require specific handling procedures in research settings. Additionally, some sources list CMMP as a controlled product due to its potential applications outside of scientific research []. Researchers should consult relevant safety data sheets and institutional regulations before working with CMMP.

2-(Chloromethyl)-4-methoxy-3-methylpyridine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the third position. Its molecular formula is C8H10ClNOC_8H_{10}ClNO with a molecular weight of approximately 208.08 g/mol. This compound is often encountered in various fields of chemistry, particularly in medicinal and organic synthesis.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to various derivatives. Common reagents for this reaction include sodium azide and potassium thiocyanate.
  • Oxidation: The methoxy group can be oxidized to form a carbonyl group, producing 2-(chloromethyl)-4-formyl-3-methylpyridine.
  • Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

These reactions are significant for the synthesis of various derivatives that may exhibit different biological activities.

2-(Chloromethyl)-4-methoxy-3-methylpyridine has shown potential biological activity, particularly in medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceutical compounds and has been studied for its cytotoxic effects against cancer cells due to its reactive chloromethyl group, which can participate in free radical reactions .

Additionally, compounds containing chloromethyl groups have been reported to exhibit significant interactions with various biomolecules, indicating their potential utility in biological studies.

The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine typically involves the chloromethylation of 4-methoxy-3-methylpyridine. A common method includes:

  • Reagents: Formaldehyde and hydrochloric acid are used in conjunction with a catalyst such as zinc chloride.
  • Reaction Conditions: The reaction is conducted under acidic conditions to facilitate the formation of the chloromethyl group .

In industrial settings, optimizing reaction conditions such as temperature and pressure can enhance yield and efficiency. Continuous flow reactors may also be employed for scalability.

This compound has several applications across various fields:

  • Medicinal Chemistry: It is utilized as an intermediate for synthesizing pharmaceuticals with potential therapeutic effects.
  • Materials Science: It plays a role in developing advanced materials, including polymers and resins.
  • Biological Studies: The compound aids in studying biological pathways due to its ability to interact with biomolecules .

Research indicates that 2-(Chloromethyl)-4-methoxy-3-methylpyridine interacts with various cellular components, potentially influencing biochemical pathways. Its reactive chloromethyl group is particularly noted for participating in free radical reactions that can lead to cytotoxicity against certain cancer cell lines .

Furthermore, studies on its derivatives may reveal additional biological activities and mechanisms of action.

Several compounds share structural similarities with 2-(Chloromethyl)-4-methoxy-3-methylpyridine. Here’s a comparison highlighting its uniqueness:

Compound NameKey Differences
2-(Chloromethyl)-4-methoxypyridineLacks the methyl group at the third position
2-(Chloromethyl)-3-methylpyridineLacks the methoxy group at the fourth position
4-Methoxy-3-methylpyridineLacks the chloromethyl group at the second position

Uniqueness: The presence of all three substituents (chloromethyl, methoxy, and methyl) on the pyridine ring distinguishes 2-(Chloromethyl)-4-methoxy-3-methylpyridine from its analogs, potentially contributing to its unique chemical reactivity and biological properties .

XLogP3

1.6

Dates

Last modified: 08-15-2023

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